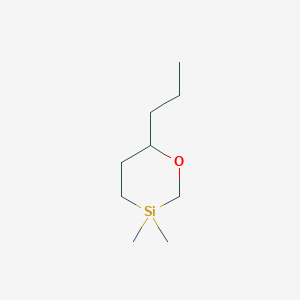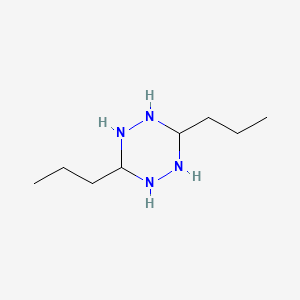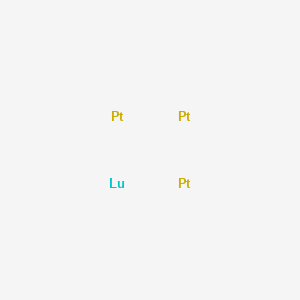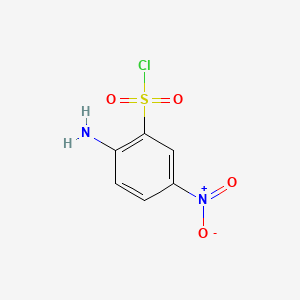
2-Amino-5-nitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of amino and nitro functional groups on the benzene ring. This compound is widely used in organic synthesis, particularly in the protection and activation of amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrobenzenesulfonyl chloride typically involves the nitration of 2-Aminobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Oxidation: Potassium permanganate or other strong oxidizing agents are used for the oxidation of the amino group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-Amino-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-nitrobenzenesulfonyl chloride involves its ability to act as a protecting group for amines. The sulfonyl chloride group reacts with primary amines to form sulfonamides, which are stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups without affecting the amine . The nitro group can also participate in redox reactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: Lacks the amino group, making it less versatile in certain synthetic applications.
4-Nitrobenzenesulfonyl Chloride: Similar in structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Aminobenzenesulfonyl Chloride: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Amino-5-nitrobenzenesulfonyl chloride is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
20628-33-5 |
|---|---|
Fórmula molecular |
C6H5ClN2O4S |
Peso molecular |
236.63 g/mol |
Nombre IUPAC |
2-amino-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H,8H2 |
Clave InChI |
GIYARLIXINTLTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


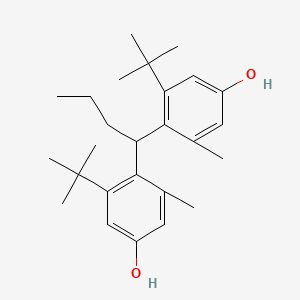

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)


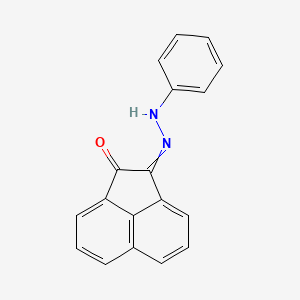
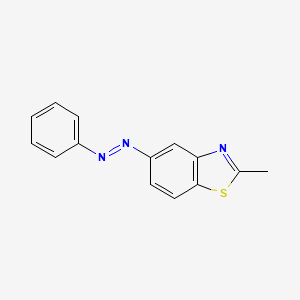
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
